molecular formula C22H20O4 B14433516 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- CAS No. 80433-91-6

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)-

Cat. No.: B14433516
CAS No.: 80433-91-6
M. Wt: 348.4 g/mol
InChI Key: UWMIFMGEZWMYAJ-VXKWHMMOSA-N
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Description

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- is a chemical compound with the molecular formula C22H20O4 and a molecular weight of 348.39 . This compound is a derivative of chrysenediol, featuring two acetate groups attached to the 1 and 2 positions of the tetrahydro-chrysenediol structure. It is known for its unique stereochemistry, with the (1S,2S) configuration.

Preparation Methods

The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be achieved through various synthetic routes. One common method involves the acetylation of 1,2,3,4-tetrahydro-1,2-chrysenediol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the acetyl groups being introduced at the 1 and 2 positions of the diol.

Chemical Reactions Analysis

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, regenerating the parent diol.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- involves its interaction with specific molecular targets and pathways. The acetate groups can be hydrolyzed to release the active diol, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be compared with similar compounds such as:

The uniqueness of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- lies in its specific stereochemistry and the presence of acetate groups, which confer distinct chemical and biological properties.

Properties

80433-91-6

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

[(1S,2S)-1-acetyloxy-1,2,3,4-tetrahydrochrysen-2-yl] acetate

InChI

InChI=1S/C22H20O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-10,21-22H,11-12H2,1-2H3/t21-,22-/m0/s1

InChI Key

UWMIFMGEZWMYAJ-VXKWHMMOSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43

Canonical SMILES

CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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